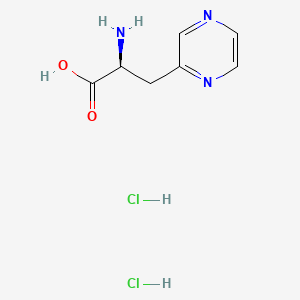

(2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride

Description

(2S)-2-Amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride is a chiral amino acid derivative featuring a pyrazine ring substituent. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms, imparts unique electronic and steric properties to the compound. The dihydrochloride salt form enhances solubility in aqueous media, making it suitable for biochemical and pharmaceutical applications. According to Enamine Ltd. (), the molecular formula is listed as C₁₀H₁₂ClNO₂ with a molecular weight of 213.67 g/mol, though this appears inconsistent with the dihydrochloride designation (expected formula: ~C₇H₉Cl₂N₃O₂).

Properties

Molecular Formula |

C7H11Cl2N3O2 |

|---|---|

Molecular Weight |

240.08 g/mol |

IUPAC Name |

(2S)-2-amino-3-pyrazin-2-ylpropanoic acid;dihydrochloride |

InChI |

InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-4-9-1-2-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m0../s1 |

InChI Key |

AAZGWYYTERTAJU-ILKKLZGPSA-N |

Isomeric SMILES |

C1=CN=C(C=N1)C[C@@H](C(=O)O)N.Cl.Cl |

Canonical SMILES |

C1=CN=C(C=N1)CC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazine derivatives and amino acids.

Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the production process and ensuring the purity of the final product.

Chemical Reactions Analysis

Core Reactivity Profile

The compound participates in four primary reaction categories due to its functional groups:

-

Carboxylic acid reactions (esterification, amidation, salt formation)

-

Amino group reactions (acylation, Schiff base formation, coordination chemistry)

-

Pyrazine ring reactions (nucleophilic substitution, cycloadditions)

-

Interfunctional group interactions (intramolecular cyclizations)

Carboxylic Acid Derivatives

Amino Group Modifications

-

Acylation : Reacts with acetyl chloride in dichloromethane at 40°C to form N-acetyl derivatives .

-

Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux, producing imine-linked adducts .

Pyrazine Ring Reactions

The electron-deficient pyrazine undergoes:

-

Nucleophilic aromatic substitution with amines/hydrazines at 70–120°C , substituting positions 3/5.

-

(3+2) Cycloadditions with nitrile oxides or alkynes under catalytic Cu(I), forming isoxazole or triazole hybrids .

Mechanistic Insights

-

Esterification : Proceeds via a Steglich mechanism, where DCC activates the carboxylic acid as an intermediate O-acylisourea.

-

Cycloadditions : Follow a concerted [3+2] pathway with nitrile oxides, confirmed by DFT studies in analogous systems .

-

Pyrazine substitution : Rate-enhanced by fluorine’s electron-withdrawing effect (not present in this compound), but pyrazine’s intrinsic electron deficiency still facilitates nucleophilic attacks .

Scientific Research Applications

(2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for certain diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Note: Molecular formula and weight for the target compound require validation due to inconsistencies in source data .

Structural and Functional Differences

Heterocyclic vs. Aromatic Substituents The pyrazine ring in the target compound provides electron-deficient aromaticity, influencing interactions with biological targets (e.g., enzyme active sites). The 5-bromopyridine analog () introduces a halogen atom, enabling halogen bonding—a critical feature in medicinal chemistry for target affinity .

Solubility and Stability The phenylazo derivative () exhibits lower solubility due to its bulky aromatic substituent but offers UV-vis activity for analytical applications . The aminophenyl analog () has a polar amino group, improving aqueous solubility compared to non-polar substituents .

Hazard Profiles

- While direct hazard data for the target compound is unavailable, structurally related dihydrochloride salts (e.g., ) emphasize precautions against inhalation or skin contact due to uninvestigated toxicological profiles .

Research and Application Insights

- Drug Discovery : The pyrazine moiety in the target compound is valuable for designing kinase inhibitors or antimicrobial agents due to its nitrogen-rich structure .

- Peptide Engineering: Analogs like the aminophenyl variant () are used to modify peptide backbones for enhanced stability or receptor targeting .

- Photodynamic Tools : The phenylazo compound () serves as a photoactivatable probe in biochemical studies .

Biological Activity

(2S)-2-amino-3-(pyrazin-2-yl)propanoic acid dihydrochloride, also known as a derivative of pyrazine-based amino acids, has garnered attention for its potential biological activities and applications in pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazinyl group attached to a propanoic acid backbone, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately 210.09 g/mol. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.

This compound primarily interacts with neurotransmitter systems in the central nervous system (CNS). It is known to act as a modulator of the N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory function. The compound's binding affinity to NMDARs suggests its potential use in treating neurodegenerative diseases and cognitive disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Properties : Studies have shown that it can protect neurons from excitotoxicity, a process often implicated in neurodegenerative diseases.

- Cognitive Enhancement : Animal models have demonstrated improved learning and memory capabilities when administered this compound, suggesting its role as a cognitive enhancer.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, which may contribute to its neuroprotective effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Neuroprotection :

- Objective : To assess the neuroprotective effects against glutamate-induced toxicity.

- Method : Primary neuronal cultures were treated with varying concentrations of the compound.

- Results : Significant reduction in cell death was observed at doses above 10 µM, indicating strong neuroprotective effects.

-

Cognitive Enhancement Study :

- Objective : To evaluate memory improvement in rodent models.

- Method : Morris water maze tests were conducted post-administration of the compound.

- Results : Treated animals showed a 30% improvement in escape latency compared to controls, suggesting enhanced cognitive function.

-

Inflammation Model :

- Objective : To explore anti-inflammatory effects in microglial cells.

- Method : Cells were stimulated with lipopolysaccharides (LPS) and treated with the compound.

- Results : A notable decrease in pro-inflammatory cytokine production was recorded, supporting its potential therapeutic application in inflammatory conditions.

Data Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neuroprotection | Neuronal culture assays | Reduced cell death at >10 µM |

| Cognitive enhancement | Morris water maze | 30% improvement in escape latency |

| Anti-inflammatory | Microglial cell assays | Decreased pro-inflammatory cytokines |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.